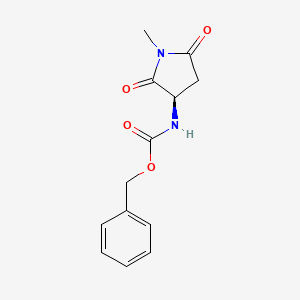
1,5-dimethylimidazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-dimethylimidazol-4-amine is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of amino and methyl groups at specific positions on the imidazole ring, making it a unique and versatile molecule in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,5-dimethylimidazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4,5-dimethylimidazole with ammonia or an amine source in the presence of a catalyst. The reaction conditions often include moderate temperatures and solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using advanced catalytic systems and automated reactors to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1,5-dimethylimidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced forms.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed:
Applications De Recherche Scientifique
1,5-dimethylimidazol-4-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,5-dimethylimidazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The compound’s structure allows it to interact with nucleic acids and proteins, influencing cellular functions and signaling pathways .
Comparaison Avec Des Composés Similaires
4,5-Dimethylimidazole: Lacks the amino group, resulting in different reactivity and applications.
4-Aminoimidazole: Lacks the methyl groups, affecting its chemical properties and biological activity.
1,5-Dimethylimidazole: Lacks the amino group, leading to variations in its chemical behavior and uses.
Uniqueness: 1,5-dimethylimidazol-4-amine stands out due to its unique combination of amino and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C5H9N3 |
|---|---|
Poids moléculaire |
111.15 g/mol |
Nom IUPAC |
1,5-dimethylimidazol-4-amine |
InChI |
InChI=1S/C5H9N3/c1-4-5(6)7-3-8(4)2/h3H,6H2,1-2H3 |
Clé InChI |
GAPIQVRJFKCEQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CN1C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-((e)-2-(2-Chloro-3-[(e)-2-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)ethylidene]-1-cyclopenten-1-yl)ethenyl)-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B1499456.png)



![2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B1499470.png)




![tert-butyl rac-(3aR,6aS)-4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1499480.png)


